3-benzyl-3-hydroxy-2-(4-methylbenzyl)-2,3-dihydro-1H-isoindol-1-one
Description
3-benzyl-3-hydroxy-2-(4-methylbenzyl)-2,3-dihydro-1H-isoindol-1-one is an organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound features a unique structure with a benzyl group, a hydroxy group, and a methylbenzyl group attached to an isoindolinone core.
Properties
IUPAC Name |
3-benzyl-3-hydroxy-2-[(4-methylphenyl)methyl]isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-17-11-13-19(14-12-17)16-24-22(25)20-9-5-6-10-21(20)23(24,26)15-18-7-3-2-4-8-18/h2-14,26H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIQDEUMURMNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3-hydroxy-2-(4-methylbenzyl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, 4-methylbenzyl chloride, and phthalic anhydride.
Formation of Isoindolinone Core: The reaction between benzylamine and phthalic anhydride forms the isoindolinone core. This step is usually carried out in the presence of a suitable solvent, such as toluene, and under reflux conditions.
Introduction of Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using reagents like hydrogen peroxide or sodium hypochlorite.
Attachment of Methylbenzyl Group: The final step involves the alkylation of the isoindolinone core with 4-methylbenzyl chloride. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-3-hydroxy-2-(4-methylbenzyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and methylbenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of 3-benzyl-3-oxo-2-(4-methylbenzyl)-1-isoindolinone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted isoindolinones depending on the nucleophile used.
Scientific Research Applications
3-benzyl-3-hydroxy-2-(4-methylbenzyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-benzyl-3-hydroxy-2-(4-methylbenzyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-3-hydroxy-2-phenyl-1-isoindolinone: Similar structure but with a phenyl group instead of a methylbenzyl group.
3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone: Lacks the benzyl group.
3-benzyl-2-(4-methylbenzyl)-1-isoindolinone: Lacks the hydroxy group.
Uniqueness
3-benzyl-3-hydroxy-2-(4-methylbenzyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both benzyl and methylbenzyl groups along with a hydroxy group, which may contribute to its distinct biological activities and chemical reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
